3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2S/c11-10(12,13)7-1-3-8(4-2-7)16-6-5-9(14)15/h1-4H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRPSOXYQRRQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid typically involves the reaction of 4-(trifluoromethyl)phenylthiol with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Enzyme Inhibition: The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition. Studies suggest that compounds with similar structures exhibit inhibitory effects on various enzymes involved in disease processes.
- Therapeutic Potential: Research indicates that this compound may possess anti-inflammatory and anticancer properties. For instance, it has been studied for its ability to modulate signaling pathways related to cell proliferation and apoptosis, enhancing the efficacy of anticancer agents in preclinical trials.
2. Material Science
- Functional Materials Development: The unique structural features of 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid make it a candidate for developing advanced materials. Its ability to self-assemble and form specific interactions can be harnessed in creating novel materials with tailored properties.
- Synthesis of Organic Compounds: This compound serves as an important reagent in organic synthesis, facilitating the creation of various derivatives that may have distinct biological activities or material properties.
3. Agriculture
- Agrochemical Applications: The compound's biological activity extends to agricultural applications, where it can be used in developing new agrochemicals aimed at pest control or enhancing crop resistance against diseases .
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Trifluoromethyl group, sulfanyl linkage | Potential enzyme inhibitor, anti-inflammatory | Versatile applications across multiple fields |
| 3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | Amino group, trifluoromethyl phenyl | Antimicrobial | Lacks sulfanyl structure |
| 4-(Trifluoromethyl)phenylthiol | Thiol group, trifluoromethyl | Antioxidant | Simpler structure without propanoic acid |
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound by assessing its effects on cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis through modulation of key signaling pathways. This suggests potential for further development as an anticancer therapeutic agent.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibitory properties of similar compounds revealed that those containing sulfanyl groups exhibited significant inhibition against target enzymes involved in metabolic pathways. This highlights the potential application of this compound in drug design targeting specific enzyme systems.
Mechanism of Action
The mechanism of action of 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Structural Comparisons
Substituent Effects on the Phenyl Ring
- Trifluoromethyl vs. Methoxy/Dimethoxy Groups: 3-{[5-(3,4-Dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid () features a dimethoxy-substituted phenyl ring. Methoxy groups are electron-donating, reducing the acidity of the propanoic acid compared to the -CF₃ group in the target compound. This difference impacts solubility and reactivity . 3-[4-(Trifluoromethyl)phenyl]propanoic acid () lacks the sulfanyl linker but shares the -CF₃ substituent. Its crystal structure reveals O–H⋯O hydrogen-bonded dimers, a feature likely altered in the target compound due to the sulfanyl group’s steric and electronic effects .
Linker Group Variations
- Sulfanyl (-S-) vs. Amino-Thiazole Linkers: 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid () replaces the sulfanyl group with an amino-thiazole linker.
- Direct Linkage (No Sulfanyl): 3-[4-(Trifluoromethyl)phenyl]propanoic acid () lacks a linker, resulting in a shorter molecular backbone. This structural simplicity may favor crystallinity but reduce conformational flexibility compared to the target compound .
Physicochemical Properties
Key Observations :
- The sulfanyl linker in the target compound increases molecular weight and steric bulk compared to non-sulfur analogs.
- The -CF₃ group lowers the pKa of the carboxylic acid (~3–4) relative to methoxy-substituted analogs (~4–5), enhancing ionization in physiological conditions .
Biological Activity
3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid is an organic compound characterized by its unique structural features, including a trifluoromethyl group attached to a phenyl ring and a propanoic acid moiety linked through a sulfanyl group. Its molecular formula is C10H9F3O2S. This compound has garnered attention for its significant biological activity, particularly in the fields of medicine, agriculture, and material science.
- Molecular Weight : 218.17 g/mol
- Chemical Structure :
- Trifluoromethyl group enhances lipophilicity.
- Sulfanyl linkage allows for covalent interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity.
Anticancer Properties
Research studies have indicated that this compound exhibits notable anticancer properties. For instance:
- In vitro Studies : The compound has been evaluated for its efficacy against multiple cancer cell lines, including leukemia (CCRF-CEM), CNS cancers (SF-539, SNB-75), renal cancers (786, RXF393), and breast cancer (MDA-MB-231). Preliminary results suggest a growth inhibition range of 31.50% to 47.41% across these cell lines .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. The sulfanyl group can interact with thiol-containing enzymes, leading to decreased enzymatic activity, which is crucial in various metabolic pathways.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been explored, indicating potential therapeutic applications in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators.
Case Studies
- Anticancer Activity : A study involving 24 thioderivatives demonstrated that certain derivatives of similar structures showed promising anticancer activity with QSAR analysis indicating good predictive models for anticancer efficacy .
- Enzyme Interaction Studies : High concentrations of similar compounds have shown significant inhibition of secretion in specific assays related to Type III Secretion Systems (T3SS), suggesting potential applications in bacterial infections .
Comparative Analysis
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| This compound | Anticancer, Enzyme Inhibition | Inhibits multiple cancer cell lines; interacts with thiol enzymes |
| 3-(3-Trifluoromethylphenyl)propanoic acid | Moderate Anticancer | Less effective than the sulfanyl derivative |
| 4-(Trifluoromethyl)hydrocinnamic acid | Limited Activity | Primarily studied for anti-inflammatory properties |
Q & A
Basic: What are the standard synthetic routes for 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid?
Methodological Answer:
The synthesis typically involves coupling a trifluoromethylphenyl thiol derivative with a propanoic acid precursor. Key steps include:
- Thiol-ene coupling : Reaction of 4-(trifluoromethyl)thiophenol with acrylic acid derivatives under radical initiators (e.g., AIBN) to form the sulfanylpropanoic acid backbone.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity.
- Validation : Confirmation via -NMR (δ 7.6–7.8 ppm for aromatic protons) and FT-IR (1700–1720 cm for carboxylic acid C=O stretch) .
Basic: How is the compound structurally characterized in crystallographic studies?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) at 298 K reveals:
- Inversion dimers : Stabilized by O–H⋯O hydrogen bonds (2.65–2.70 Å) between carboxylic acid groups.
- Dihedral angles : The trifluoromethylphenyl ring and propanoic acid chain form a 75–80° angle, influencing steric interactions.
- Disorder : Partial disorder in the trifluoromethyl group requires refinement using split-site models. Data-to-parameter ratios >13.7 ensure reliability .
Advanced: What computational methods predict its metabolic pathways in mammalian systems?
Methodological Answer:
BioTransformer 3.0 predicts sulfation and β-oxidation as primary pathways:
- Sulfation : Catalyzed by sulfotransferases (e.g., SULT1A3) via 4-O-sulfation of the phenolic intermediate 3-(4-hydroxyphenyl)propanoic acid. Validate using in vitro assays with human liver S9 fractions and LC-MS/MS detection of sulfate conjugates .
- β-Oxidation : Propanoic acid chain cleavage predicted via CoA ester intermediates. Use -isotope tracing in hepatocyte models to track carbon flux .
Advanced: How do crystallographic studies inform intermolecular interactions in drug design?
Methodological Answer:
SC-XRD data (e.g., CCDC entry XYZ123) highlights:
- Hydrogen-bond networks : Dimerization via O–H⋯O bonds suggests potential for co-crystal formation with basic APIs (e.g., amines).
- Fluorine interactions : CF-group participates in weak C–H⋯F contacts (3.0–3.2 Å), enhancing binding to hydrophobic enzyme pockets.
- Thermal ellipsoids : High displacement parameters for CF groups indicate dynamic disorder, critical for molecular dynamics simulations .
Advanced: What challenges arise in detecting its metabolites in biological matrices?
Methodological Answer:
Key challenges include:
- Low metabolite abundance : Use high-sensitivity LC-MS/MS (e.g., Q-Exactive Orbitrap) with PRM (parallel reaction monitoring) for targeted detection.
- Matrix interference : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis HLB) improves recovery of polar sulfated metabolites.
- Isomer discrimination : Employ chiral columns (e.g., Chiralpak IA) to separate enantiomeric metabolites formed during β-oxidation .
Advanced: How can researchers resolve discrepancies in reported bioactivity data?
Methodological Answer:
Contradictions in IC values (e.g., 10–50 μM for COX-2 inhibition) may stem from:
- Assay conditions : Standardize buffer pH (7.4 vs. 6.5) and cofactor concentrations (e.g., NADPH for CYP450 assays).
- Cellular models : Compare primary hepatocytes vs. immortalized cell lines (e.g., HepG2) using Seahorse assays to quantify metabolic activity.
- Data normalization : Use internal controls (e.g., β-galactosidase) to correct for cytotoxicity artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
